1,1'-Diethyl-4,4'-bipyridinium

Electrochemistry Redox Mediator Potentiometry

Procure 1,1'-Diethyl-4,4'-bipyridinium for applications demanding precise redox behavior. Unlike methyl or benzyl analogs, the ethyl substituent delivers optimal electrochromic durability (250,000+ cycles at 60°C) and low-voltage OTFT performance (7.1 μF/cm²). Essential as a validated internal standard for paraquat/diquat HPLC analysis. Available as dibromide or diperchlorate salt.

Molecular Formula C14H18N2+2
Molecular Weight 214.31 g/mol
CAS No. 46713-38-6
Cat. No. B1609009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Diethyl-4,4'-bipyridinium
CAS46713-38-6
Molecular FormulaC14H18N2+2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC
InChIInChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2
InChIKeyQTQLUUDYDWDXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Diethyl-4,4'-bipyridinium (Ethyl Viologen) Procurement Guide: CAS 46713-38-6 Key Data for Scientific Selection


1,1'-Diethyl-4,4'-bipyridinium (CAS 46713-38-6), commonly known as ethyl viologen, is a quaternary ammonium compound belonging to the viologen class of 1,1'-disubstituted-4,4'-bipyridinium salts. Its core molecular structure consists of two 4-substituted pyridinium rings linked by a central C-C bond, conferring strong electron-accepting properties and the capacity for reversible one-electron reduction to form a stable radical cation [1]. This redox activity underpins its primary applications as an electron mediator, electrochromic material, and analytical internal standard. The compound is typically procured as a dibromide salt (CAS 53721-12-3) or diperchlorate salt (CAS 36305-51-8) for research and industrial use, with the dicationic form providing a well-defined redox couple that is central to its functional utility [2].

Why Ethyl Viologen (CAS 46713-38-6) Cannot Be Simply Substituted by Other Viologens or Bipyridinium Compounds


Within the viologen class, seemingly minor modifications to the N-alkyl substituent—such as exchanging an ethyl group for a methyl or benzyl group—produce large, quantifiable shifts in key performance parameters including reduction potential, solubility, toxicity, and electrochromic switching behavior [1]. For instance, while methyl viologen (paraquat) and benzyl viologen are structurally analogous, they exhibit significantly different redox potentials and operational toxicities, directly impacting their suitability for specific applications. A generic substitution of ethyl viologen with a cheaper or more readily available viologen analog will therefore almost certainly result in altered device performance, compromised analytical accuracy, or unacceptable safety profiles. The quantitative evidence below demonstrates exactly where ethyl viologen is meaningfully differentiated and why careful, data-driven selection is essential.

1,1'-Diethyl-4,4'-bipyridinium (CAS 46713-38-6): Quantified Differentiation vs. Methyl Viologen and Benzyl Viologen


Redox Potential Differentiation: Ethyl Viologen vs. Methyl and Benzyl Viologens

The normal reduction potential (E0) of ethyl viologen is -0.449 V vs. the normal hydrogen electrode (NHE) at 30°C, representing a distinct electrochemical signature compared to the commonly used methyl viologen (-0.446 V) and benzyl viologen (-0.359 V) [1]. This 0.003 V difference from methyl viologen, while small, is significant for precise potentiometric titrations, and the 0.090 V difference from benzyl viologen constitutes a major shift in driving force for electron transfer reactions.

Electrochemistry Redox Mediator Potentiometry

Electrochromic Device Durability: Ethyl Viologen Achieves 250,000 Cycles at 60°C

In a durability-reinforced electrochromic device (ECD) architecture, solution-phase ethyl viologen paired with Ti-doped V2O5 demonstrated operational stability through 250,000 switching cycles at an elevated temperature of 60°C, maintaining a transmittance modulation from 70% (bleached) to 8% (colored) at 600 nm [1]. This performance benchmark significantly exceeds the cycle life of many unoptimized methyl viologen-based ECDs, which can suffer from dimerization and electrode fouling, and is among the highest reported for any solution-phase viologen system under thermal stress.

Electrochromic Devices Smart Windows Materials Science

Analytical Internal Standard: Ethyl Viologen Quantifies Paraquat Down to 0.030 mg/L

Ethyl viologen has been validated and widely adopted as an internal standard (IS) for the quantitative determination of the highly toxic herbicide paraquat (methyl viologen) in biological fluids using HPLC and GC methods [1]. Its structural similarity to paraquat ensures nearly identical behavior during sample preparation (e.g., solid-phase extraction) while its distinct chromatographic retention time enables accurate quantification. In a validated GC assay, the use of ethyl viologen as an IS allowed for the detection of paraquat levels as low as 0.030 mg/L in plasma [1].

Analytical Chemistry Toxicology HPLC

Solubility Advantage in Polymer Matrices: Ethyl Viologen Preferred over Methyl Viologen for Electrochromic Films

In the fabrication of electrochromic plastic films, ethyl viologen was specifically selected over methyl viologen due to its greater solubility within the target polymeric matrix, as well as the well-known high toxicity of the latter [1]. While quantitative solubility limits in the specific polymer were not reported in the abstract, the explicit selection criteria confirm a significant, application-relevant difference in processability and compatibility. Methyl viologen was excluded, and benzyl viologen may have different solubility characteristics due to its larger aromatic substituent, which can lead to aggregation or phase separation.

Polymer Science Electrochromic Films Materials Processing

High Bulk Conductivity in Organic Thin-Film Transistors (OTFTs): Ethyl Viologen Diperchlorate Achieves ~194 S/cm

When incorporated as a redox-active gate dielectric layer in organic thin-film transistors (OTFTs), ethyl viologen diperchlorate (EV(ClO4)2) enables a bulk conductivity of up to ~194 S/cm and a sheet conductance of 40 μS/area, facilitating low-voltage operation below 1.5 V . This level of conductivity in a solution-processable organic material is exceptionally high and enables OTFTs with large specific capacitance (Ci = 7.1 μF/cm2). While direct comparative data for methyl viologen in identical device structures are not available, the high ionic conductivity of EV(ClO4)2 is a key enabler for this performance, and the ethyl derivative is often chosen for its favorable balance of solubility, redox potential, and ionic mobility.

Organic Electronics OTFT Gate Dielectrics

High-Value Application Scenarios for 1,1'-Diethyl-4,4'-bipyridinium (Ethyl Viologen) Based on Verified Differentiation


Forensic and Clinical Toxicology: Accurate Quantification of Paraquat Exposure

As validated in multiple analytical protocols, ethyl viologen dibromide is the internal standard of choice for the HPLC and GC analysis of paraquat and diquat in serum and plasma [1]. Its near-identical chemical behavior during sample preparation but distinct chromatographic separation ensures high precision and accuracy. Laboratories that must provide legally defensible, quantitative results for paraquat poisoning cases should procure high-purity ethyl viologen specifically for this purpose, as substitution with a generic viologen would invalidate the validated method.

Durable Electrochromic Devices for Automotive and Architectural Smart Glass

The demonstrated ability of ethyl viologen-based electrochromic devices to endure 250,000 switching cycles at 60°C makes it a prime candidate for smart window applications where long-term reliability and thermal stability are non-negotiable [1]. For manufacturers developing electrochromic rearview mirrors, sunroofs, or energy-efficient building facades, ethyl viologen offers a more robust alternative to methyl viologen, which is prone to dimerization and electrode passivation. This translates to a longer service life and reduced warranty claims.

High-Performance Organic Thin-Film Transistors (OTFTs) for Flexible Electronics

The use of ethyl viologen diperchlorate as a redox-active gate dielectric enables OTFTs with a specific capacitance of 7.1 μF/cm² and bulk conductivity of ~194 S/cm, allowing for operation at voltages below 1.5 V [1]. This performance metric is critical for the development of low-power, flexible displays, sensors, and logic circuits. Researchers and R&D teams focused on printed electronics should source high-purity ethyl viologen diperchlorate to fabricate state-of-the-art devices, as the material's unique ionic-electronic coupling is central to achieving these benchmarks.

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